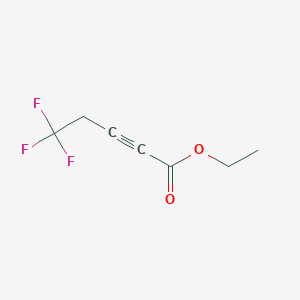
Ethyl 5,5,5-trifluoropent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5,5-trifluoropent-2-ynoate is a fluorinated organic compound with the molecular formula C7H7F3O2. This compound is characterized by the presence of a trifluoromethyl group and an alkyne functional group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5,5-trifluoropent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and efficient use of reagents. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5,5-trifluoropent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoropent-2-ynoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoropent-2-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with target molecules and pathways .
Comparison with Similar Compounds
- Ethyl 5,5,5-trifluoropent-2-enoate
- Ethyl 4,4,4-trifluorobut-2-ynoate
- Ethyl 3,3,3-trifluoroprop-2-ynoate
Comparison: Ethyl 5,5,5-trifluoropent-2-ynoate is unique due to the presence of both a trifluoromethyl group and an alkyne functional group. This combination imparts distinct reactivity and properties compared to similar compounds. For example, ethyl 5,5,5-trifluoropent-2-enoate lacks the alkyne group, resulting in different chemical behavior and applications .
Biological Activity
Introduction
Ethyl 5,5,5-trifluoropent-2-ynoate is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds due to their unique electronic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7F3O2
- CAS Number : 893643-18-0
- Molecular Weight : 212.123 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3O2 |
| CAS Number | 893643-18-0 |
| Molecular Weight | 212.123 g/mol |
Synthesis
This compound can be synthesized through various methods involving trifluoromethylation reactions or by utilizing starting materials that contain alkyne functionalities. Recent studies have highlighted its synthesis via photocatalyzed reactions, which provide a pathway for generating radicals that can further react to form the desired compound .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This was attributed to the compound's ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Research indicated that compounds containing the trifluoropent-2-ynoate moiety showed promising anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokine production in macrophages .
- Cancer Cell Inhibition : this compound has been studied for its potential anticancer properties. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C7H7F3O2 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoropent-2-ynoate |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3 |
InChI Key |
NNIZPYCFYJUXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















